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molecular formula H12NiO10S B158450 Nickel sulfate hexahydrate CAS No. 10101-97-0

Nickel sulfate hexahydrate

Cat. No. B158450
M. Wt: 262.85 g/mol
InChI Key: RRIWRJBSCGCBID-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05710116

Procedure details

Into a 5000 ml, 3-neck round-bottom flask equipped with a mechanical stirrer is placed 1,2,3,4-tetrahydroisoquinoline (1) (25.005 g) and methylene chloride (750 ml). A solution of potassium persulfate (71.376 g) and sodium hydroxide (18.0456 g) in deionized water (1650 ml) is added. While vigorously stirring the biphasic mixture, a solution of nickel sulfate hexahydrate (0.6499 g) in deionized water (75 ml) is added dropwise to the mixture. The reaction is allowed to stir overnight at room temperature. The biphasic mixture is vacuum filtered through Celite, the phases separated and the water layer extracted (3×300 ml) with methylene chloride. The organics are combined, dried with MgSO4 and reduced by rotary evaporation to a thick, dark brown oil. The desired product is isolated from the oil by Kugelrohr distillation (0.1 mm Hg, 75° C.). The preparation is represented by the following reaction: ##STR26##
Quantity
25.005 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
71.376 g
Type
reactant
Reaction Step Three
Quantity
18.0456 g
Type
reactant
Reaction Step Three
Name
Quantity
1650 mL
Type
solvent
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0.6499 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.C(Cl)Cl.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[OH-].[Na+]>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Ni+2]>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][N:2]=1 |f:2.3.4,5.6,8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Quantity
25.005 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
71.376 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
18.0456 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1650 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
0.6499 g
Type
catalyst
Smiles
O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Ni+2]

Conditions

Stirring
Type
CUSTOM
Details
While vigorously stirring the biphasic mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000 ml, 3-neck round-bottom flask equipped with a mechanical stirrer
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the water layer extracted (3×300 ml) with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
reduced by rotary evaporation to a thick, dark brown oil

Outcomes

Product
Name
Type
product
Smiles
C1=NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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